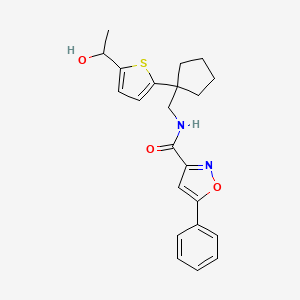

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-phenylisoxazole-3-carboxamide

Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound featuring a hybrid scaffold combining thiophene, isoxazole, and cyclopentylmethyl moieties. The thiophene ring is substituted with a hydroxyethyl group at the 5-position, while the isoxazole ring is linked to a phenyl group at the 5-position and a carboxamide group at the 3-position. The compound’s design aligns with trends in medicinal chemistry where heterocyclic cores (e.g., thiophene, isoxazole) are leveraged for target engagement and pharmacokinetic optimization .

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-15(25)19-9-10-20(28-19)22(11-5-6-12-22)14-23-21(26)17-13-18(27-24-17)16-7-3-2-4-8-16/h2-4,7-10,13,15,25H,5-6,11-12,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPNCHIPGAHQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a thiophene moiety, cyclopentyl group, and an isoxazole ring. The molecular formula is , with a molecular weight of approximately 351.5 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of HeLa cells, with IC50 values indicating potent activity .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

Flow cytometry analyses revealed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related compounds has shown that certain isoxazole derivatives possess activity against Mycobacterium tuberculosis strains, highlighting their relevance in treating infectious diseases .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) |

|---|---|

| N-phenylisoxazole | 0.25 |

| N-(pyridin-2-yl)isoxazole | 0.30 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may bind to enzymes or receptors involved in critical signaling pathways, modulating their activity and influencing cellular processes such as apoptosis and cell cycle regulation .

Case Studies

A notable case study involved the synthesis and evaluation of a series of isoxazole derivatives, including the target compound. These derivatives were tested for their ability to inhibit tumor growth in vivo, with results indicating significant tumor regression in treated groups compared to controls .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-phenylisoxazole-3-carboxamide as an anticancer agent. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative activity of structurally related compounds against human cancer cell lines, including HCT-116 and MCF-7. The results showed that certain derivatives exhibited IC50 values in the range of 1.9–7.52 μg/mL, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

This suggests that this compound may warrant further investigation for its anticancer potential.

Anti-inflammatory Properties

In silico studies have suggested that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated that these compounds could effectively bind to the active site of 5-LOX, making them candidates for anti-inflammatory drug development .

Table: In Silico Docking Results

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| Compound C | -8.0 | 5-lipoxygenase |

| Compound D | -7.5 | 5-lipoxygenase |

Antimicrobial Activity

The sulfonamide moiety present in similar compounds has been associated with antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi . This opens avenues for exploring this compound in infectious disease research.

Case Study: Antimicrobial Efficacy

Research on structurally analogous sulfonamides demonstrated significant antimicrobial effects, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Neuroprotective Effects

Emerging studies indicate that compounds with isoxazole rings may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is a critical factor for any neuroprotective agent, and preliminary studies suggest that this compound may possess this capability due to its lipophilicity .

Comparison with Similar Compounds

Key Observations :

- Thiophene-Isoxazole Core : The target compound shares a thiophene-isoxazole backbone with Ev1’s compound, but differs in substituents. The hydroxyethyl group in the target may enhance solubility compared to Ev1’s methylthiophene .

- In contrast, Ev1 employs Oxone®-mediated cyclization for isoxazole formation .

- Molecular Weight : The target compound’s estimated MW (~500) is higher than Ev3’s GSK2830371 (461.02) due to the bulky cyclopentylmethyl and phenyl groups, which may impact bioavailability .

Functional and Pharmacological Insights

Key Observations :

- Hydroxyethyl Group : The target’s hydroxyethyl substituent could improve water solubility compared to Ev3’s chloro and methyl groups, which are typically associated with increased lipophilicity .

- Biological Relevance: Ev5’s compounds demonstrate that cyclopentylamino and azetidinyloxy groups enhance antiviral activity. The target’s cyclopentylmethyl group may similarly influence target binding or metabolic stability .

- Purity and Characterization : Flash chromatography (Ev1) and HPLC (Ev2, Ev3) are critical for isolating analogs with >95% purity. The target compound would likely require similar rigorous purification .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and what reagents/conditions are critical for yield optimization?

The synthesis involves multi-step organic reactions, including:

- Cyclopentane ring functionalization : Thiophen-2-yl substitution via nucleophilic addition, requiring catalysts like triethylamine and solvents such as acetonitrile or dimethylformamide (DMF) .

- Amide bond formation : Coupling the isoxazole-3-carboxamide moiety using carbodiimide reagents (e.g., EDC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

- Hydroxyethyl group introduction : Controlled reduction of ketone intermediates with sodium borohydride (NaBH4) in ethanol at 0–5°C to minimize side reactions .

Critical factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (±2°C), and stoichiometric precision (1.1:1 reagent ratio) to achieve >75% yield .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., thiophen δ 7.2–7.4 ppm; cyclopentyl CH2 δ 1.8–2.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]<sup>+</sup> with <1 ppm error .

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient, 0.1% formic acid) .

Basic: How should researchers design initial biological activity screens for this compound?

- Target selection : Prioritize kinases or enzymes with conserved binding pockets (e.g., COX-2, EGFR) due to the isoxazole-thiophene scaffold’s affinity for ATP-binding sites .

- Assay protocols :

- Anticancer : MTT assay (IC50 determination in HeLa or MCF-7 cells, 48-hour exposure) .

- Antimicrobial : Broth microdilution (MIC against S. aureus ATCC 25923, 24-hour incubation) .

Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as reference standards .

Advanced: How can reaction conditions be optimized to address low yields in the cyclopentylmethylation step?

- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states. DMF increases reaction rates by 20% compared to toluene .

- Catalyst variation : Substitute triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity, reducing reaction time from 12 to 6 hours .

- In situ monitoring : Use FT-IR to track carbonyl intermediate (C=O stretch at ~1700 cm<sup>−1</sup>) and halt reactions at ~90% conversion .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 37°C, 5% CO2) to minimize variability .

- Dose-response validation : Run parallel assays with positive controls (e.g., doxorubicin) to calibrate inter-lab differences .

- Metabolic stability testing : Evaluate compound half-life in liver microsomes (human vs. murine) to clarify species-specific discrepancies .

Advanced: What computational strategies are effective for predicting SAR (structure-activity relationships) of analogs?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR: 1M17) to model binding poses of the hydroxyethyl-thiophene group .

- QSAR modeling : Apply Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO-LUMO gap) with antimicrobial logP values .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of the cyclopentylmethyl moiety in lipid bilayers .

Advanced: How does the compound’s stability vary under physiological conditions, and how can degradation be mitigated?

- Hydrolysis susceptibility : The carboxamide group degrades in pH >8 (e.g., intestinal fluid), confirmed by HPLC monitoring of amine byproducts .

- Stabilization strategies :

- Formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PEGylated) to protect against enzymatic cleavage .

- Lyophilization : Store as a lyophilized powder at −80°C with 5% trehalose to prevent hydrolysis .

Advanced: What methodologies are recommended for designing analogs with improved pharmacokinetic profiles?

- Bioisosteric replacement : Substitute the thiophene ring with furan (lower logP) or pyridine (enhanced solubility) while retaining H-bonding capacity .

- Prodrug synthesis : Introduce acetyl-protected hydroxyethyl groups to enhance oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .

- Metabolite identification : Use LC-MS/MS to track Phase I metabolites (e.g., hydroxylation at cyclopentyl C3) in rat plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.